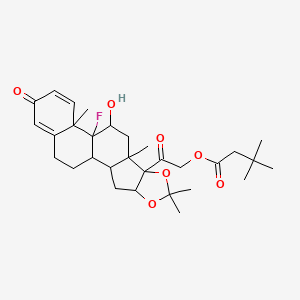
Aristospan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristospan, also known as this compound, is a useful research compound. Its molecular formula is C30H41FO7 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Aristospan is primarily used as an injectable corticosteroid. Its applications include:
- Treatment of Inflammatory Conditions : this compound is indicated for conditions such as alopecia areata, discoid lupus erythematosus, keloids, and localized hypertrophic lesions. It is also effective in treating psoriatic plaques and granuloma annulare .
- Management of Joint Disorders : The compound is utilized in intra-articular injections for conditions like osteoarthritis and rheumatoid arthritis, providing localized relief from inflammation and pain .
- Dermatological Uses : this compound has been employed in treating various skin disorders due to its potent anti-inflammatory effects.
Drug Repurposing Potential
Recent studies have highlighted the potential of this compound as a β-Lactamase inhibitor, which could be pivotal in addressing antibiotic resistance. Key findings from molecular docking studies suggest:
- Binding Affinity : this compound exhibits high binding specificity towards the active site of β-Lactamase enzymes, indicating its potential to inhibit these enzymes effectively .
- Molecular Dynamics Simulations : Simulations conducted over 500 nanoseconds demonstrated that the β-Lactamase-Aristospan complex remains stable, reinforcing its candidacy for further development as an antibiotic resistance combatant .
| Biological Activity | Pa Value | Pi Value |
|---|---|---|
| Antiinflammatory | 0.985 | 0.003 |
| Antiallergic | 0.972 | 0.003 |
| Antiasthmatic | 0.963 | 0.004 |
| Antipruritic | 0.938 | 0.000 |
| Antipsoriatic | 0.795 | 0.004 |
The PASS (Prediction of Activity Spectra for Substances) analysis indicates a high probability of this compound's effectiveness against various inflammatory conditions, supporting its potential repurposing in clinical settings .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile shows favorable characteristics for therapeutic use:
- ADMET Analysis : Studies reveal that this compound possesses good bioavailability with non-penetrable blood-brain barrier characteristics, indicating a low risk of central nervous system side effects .
- Safety Concerns : While generally safe when used appropriately, serious neurologic adverse reactions have been reported with epidural administration. These include spinal cord infarction and other severe complications .
Case Studies and Clinical Insights
Several case studies have documented the efficacy of this compound in clinical practice:
- A study on children with oligoarticular juvenile idiopathic arthritis demonstrated significant improvement in symptoms following intra-articular injections of triamcinolone compared to other corticosteroids .
- Reports indicate successful management of diabetic macular edema using intravitreal steroid injections, showcasing the compound's versatility beyond traditional applications .
Propiedades
IUPAC Name |
[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZWYVVGLXXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













